molecular formula C17H18O4 B1361420 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one CAS No. 307550-03-4

4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

Cat. No.: B1361420
CAS No.: 307550-03-4
M. Wt: 286.32 g/mol
InChI Key: FPBPSCOEWNGWAT-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key IR absorptions (KBr, cm⁻¹):

  • 1725 : Lactone C=O stretch.
  • 1680 : Ketone C=O stretch (2-oxopropoxy group).
  • 1600–1450 : Aromatic C=C vibrations.
  • 1260 : C-O-C asymmetric stretch (ether linkage).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • 6.95–7.25 (m, 2H) : Aromatic protons (H-1 and H-2).
  • 5.32 (s, 1H) : Methine proton adjacent to lactone oxygen (H-5).
  • 4.50 (d, J = 6.8 Hz, 2H) : Methylene protons of 2-oxopropoxy group.
  • 2.80–3.10 (m, 4H) : Cyclohexene ring protons (H-7, H-8, H-9, H-10).
  • 2.45 (s, 3H) : Methyl group (C-4).
  • 2.10 (s, 3H) : Acetone-derived methyl (2-oxopropoxy).

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • 207.5 : Ketone carbonyl (2-oxopropoxy).
  • 169.8 : Lactone carbonyl (C-6).
  • 154.2–112.4 : Aromatic carbons.
  • 63.5 : Ether oxygen-bearing methylene.
  • 25.1–28.7 : Cyclohexene carbons.

Mass Spectrometry (MS)

  • EI-MS (m/z) : 286 [M]⁺ (100%), 241 [M – CH₃CO]⁺ (65%), 213 [M – C₃H₅O₂]⁺ (42%).

Conformational Analysis via Density Functional Theory (DFT)

DFT calculations (B3LYP/6-31G*) reveal:

  • The lowest-energy conformation has the 2-oxopropoxy group oriented 85° relative to the chromenone plane.
  • Intramolecular hydrogen bonding occurs between the lactone carbonyl oxygen and a proximal cyclohexene hydrogen (distance: 2.3 Å).
  • Torsional strain in the cyclohexene ring contributes 4.2 kcal/mol to the total energy.

Table 2: Key DFT-Optimized Geometric Parameters

Parameter Value
C6-O1 bond length 1.21 Å
C3-O2-C11 bond angle 117.5°
Dihedral (C2-C3-O2-C11) 85.3°
Cyclohexene chair angle 53.8°

The HOMO (-6.8 eV) localizes on the chromenone π-system, while the LUMO (-1.9 eV) resides on the ketone and lactone carbonyls, suggesting electrophilic reactivity at these sites.

Properties

IUPAC Name

4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPSCOEWNGWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351504
Record name 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307550-03-4
Record name 4-Methyl-3-(2-oxidanylidenepropoxy)-7,8,9,10-tetrahydrobenzo(C)chromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307550034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-(2-OXIDANYLIDENEPROPOXY)-7,8,9,10-TETRAHYDROBENZO(C)CHROMEN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMR6YRF7DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one generally follows a multi-step approach:

  • Step 1: Construction of the Benzochromenone Core
    The benzochromenone skeleton is typically synthesized via condensation reactions involving resorcinol derivatives and cyclic ketones or esters, often under acidic or Lewis acid catalysis. This step forms the chromenone ring system with partial saturation on the fused ring (tetrahydro substitution) as required.

  • Step 2: Introduction of the 2-Oxopropoxy Substituent
    The 2-oxopropoxy group is introduced by etherification of the hydroxyl group at the 3-position of the benzochromenone intermediate. This is commonly achieved by reacting the intermediate with an appropriate alkylating agent such as iodoacetone (or equivalent 2-oxopropyl halide) in the presence of a base like potassium hydroxide or potassium carbonate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

Specific Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Cyclization/Condensation Resorcinol derivative + cyclic ketone/ester, ZrCl4 catalyst or acid catalyst, 85 °C, neat or solvent-assisted Formation of tetrahydrobenzochromenone core
2 Etherification Benzochromenone intermediate + iodoacetone, KOH, acetonitrile, reflux Formation of 2-oxopropoxy substituent at 3-position

Industrial Scale Considerations

  • Scale-up: Industrial synthesis would optimize these steps for yield and purity, employing continuous flow reactors to control reaction times and temperatures precisely.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.
  • Reagent Quality: Use of industrial-grade reagents and solvents with appropriate safety and environmental controls.

Research Findings on Preparation

  • The etherification step is critical and requires careful control of reaction parameters to avoid side reactions such as over-alkylation or decomposition of the 2-oxopropoxy group.
  • The benzochromenone core synthesis benefits from Lewis acid catalysis (e.g., ZrCl4) which promotes efficient cyclization under mild conditions with good selectivity.
  • The reaction yields and purity are typically confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity analysis.

Data Table Summarizing Preparation Parameters

Parameter Description/Value Source/Notes
Starting Material Resorcinol derivative, cyclic ketone or ester Commonly used in benzochromenone synthesis
Catalyst ZrCl4 or acid catalyst Enhances cyclization efficiency
Temperature 85 °C (core synthesis), reflux (etherification) Controlled for optimal reaction rates
Solvent Neat or acetonitrile for etherification Polar aprotic solvents preferred for alkylation
Base Potassium hydroxide or potassium carbonate Facilitates ether formation
Alkylating Agent Iodoacetone or equivalent 2-oxopropyl halide Introduces 2-oxopropoxy group
Reaction Time 30 min to several hours depending on step Optimized for yield and purity
Purification Method Crystallization, column chromatography Ensures product purity

Chemical Reactions Analysis

7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin undergoes various chemical reactions, including:

Scientific Research Applications

7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Acetonyloxy-3,4-cyclohexene-8-methylcoumarin involves its interaction with molecular targets such as monoamine oxidase A (MAOA). By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Core Saturation and Fluorescence Properties

THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) shares the saturated benzo[c]chromen-6-one core but lacks the 4-methyl and 3-(2-oxopropoxy) groups. THU-OH acts as a selective fluorescent "on-off" sensor for Iron (III) in aqueous environments, where fluorescence is quenched upon Fe³⁺ binding . In contrast, Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one), a fully unsaturated analog, shows similar Fe³⁺-mediated fluorescence quenching but with distinct kinetics due to differences in lipophilicity and electron distribution .

Key Insight : The 2-oxopropoxy group in the target compound may reduce fluorescence intensity compared to THU-OH’s hydroxyl group, as electron-withdrawing substituents often diminish emission .

Substituent Effects on Metal Interactions

4-Substituted Analogs :

  • THU-4-Ac (4-Acetyl-7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen-6-one) exhibits altered fluorescence due to its electron-withdrawing acetyl group. Reduction of the acetyl to a hydroxyethyl group (THU-4-ALC ) restores fluorescence enhancement in the presence of metals, highlighting substituent-dependent behavior .
  • 4-Methyl Substituent: The target compound’s 4-methyl group is less polar than hydroxyl or acetyl groups, likely reducing metal-binding affinity. However, the 3-(2-oxopropoxy) chain’s ketone could enable weak coordination with metals like Fe³⁺, albeit less effectively than phenolic -OH groups .

Comparison Table : Substituent Impact on Fluorescence and Metal Binding

Compound Substituent (Position) Fluorescence Response to Fe³⁺ Metal Interaction Mechanism
THU-OH 3-OH Quenching ("off") Direct Fe³⁺-OH coordination
Urolithin B 3-OH Quenching ("off") Similar to THU-OH
THU-4-ALC 4-(1-hydroxyethyl) Enhancement ("on") Steric/electronic modulation
Target Compound 3-(2-oxopropoxy) Likely quenching Weak ketone-Fe³⁺ interaction

Structure-Activity Relationship (SAR) :

  • Optimal PDE2 inhibition requires alkyl chains (e.g., pentyl) at the 3-position .
  • Electron-withdrawing groups (e.g., ketones) may disrupt binding to the hydrophobic PDE2 active site .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s methyl and 2-oxopropoxy groups confer moderate lipophilicity, likely facilitating cellular uptake similar to THU-OH and Urolithin B .
  • Solubility : Partial saturation of the core improves aqueous solubility compared to fully unsaturated analogs like Urolithin B .

Biological Activity

4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one (CAS Number: 307550-03-4) is a synthetic compound belonging to the class of benzo[c]chromenones. It has garnered interest due to its potential biological activities, including neuroprotective effects and inhibition of phosphodiesterase (PDE) enzymes. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol

Neuroprotective Effects

Recent studies have indicated that derivatives of benzo[c]chromenones, including this compound, exhibit significant neuroprotective properties. A notable study evaluated the compound's ability to inhibit PDE2, an enzyme implicated in neurodegenerative diseases. The derivative showed an IC50 value of 3.67 ± 0.47 μM, suggesting potent inhibitory activity against PDE2 .

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been assessed against various cancer cell lines. In vitro studies demonstrated that compounds related to benzo[c]chromenones displayed varying degrees of cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. While specific IC50 values for this compound were not detailed in the available literature, related compounds exhibited IC50 values ranging from 16.19 ± 1.35 μM to 60 μM .

Case Studies

  • PDE Inhibition and Neuroprotection :
    • Study : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and tested for PDE2 inhibition.
    • Findings : Compound 1f (related to the target compound) significantly increased cell viability in HT-22 cells exposed to corticosterone-induced neurotoxicity, demonstrating protective effects through PDE2 inhibition .
  • Anticancer Activity :
    • Study : Evaluation of various benzo[c]chromenone derivatives against cancer cell lines.
    • Findings : Compounds showed significant cytotoxic activity with varying potency depending on structural modifications. For instance, compound 9 exhibited the highest activity with IC50 values of 16.19 μM against HCT-116 cells .

Data Table

CompoundTarget EnzymeIC50 (μM)Cell Line TestedEffect
1fPDE23.67 ± 0.47HT-22Neuroprotective
Compound 9Not specified16.19 ± 1.35HCT-116Cytotoxic
Various DerivativesNot specified<60MCF-7Cytotoxic

The biological activities of benzo[c]chromenones are primarily attributed to their ability to modulate signaling pathways involved in cell survival and proliferation. The inhibition of PDE enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for neuronal signaling and protection against apoptosis in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing benzo[c]chromen-6-one derivatives, including 4-Methyl-3-(2-oxopropoxy) analogues?

  • Methodological Answer: Benzo[c]chromen-6-one derivatives are commonly synthesized via cyclocondensation reactions. For example, 3-hydroxy-substituted derivatives are prepared by reacting resorcinol with ethyl 2-oxocyclohexanecarboxylate in the presence of ZrCl₄ as a catalyst at 85°C, followed by purification via precipitation and washing . The 4-substituted analogues, such as the 4-acetyl derivative, can be synthesized by introducing substituents at the 4-position through alkylation or acylation reactions under controlled conditions . Microwave-assisted synthesis has also been employed to optimize reaction efficiency for related polycyclic systems .

Q. How are the fluorescence properties of 4-Methyl-3-(2-oxopropoxy)-benzo[c]chromen-6-one characterized, and what analytical techniques are used?

  • Methodological Answer: Fluorescence properties are evaluated using spectrofluorometry. For example, fluorescence enhancement or quenching in the presence of metal ions (e.g., Fe³⁺) is measured by titrating the compound with metal salts in solvents like methanol or DMSO. Excitation/emission wavelengths are determined via spectral scans (e.g., λex = 320 nm, λem = 450 nm). Comparative studies with structurally similar derivatives (e.g., urolithins) are conducted to assess substituent-dependent effects . NMR and mass spectrometry are used to confirm structural integrity post-synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: General safety measures include wearing PPE (gloves, lab coat, goggles) and working in a fume hood. The compound’s Safety Data Sheet (SDS) recommends immediate consultation with a physician upon exposure. First aid for skin contact involves washing with water, while inhalation requires moving to fresh air. Structural analogs have shown no extreme acute toxicity, but precautions for handling organic solvents (e.g., methanol, DMSO) during experiments are critical .

Advanced Research Questions

Q. How do substituents at the 3- and 4-positions influence fluorescence quenching/enhancement mechanisms in benzo[c]chromen-6-one derivatives?

  • Methodological Answer: Substituent effects are systematically studied by synthesizing derivatives with varying groups (e.g., hydroxy, acetyl, alkyloxy) and comparing their fluorescence responses. For instance, 4-acetyl substitution in THU-4-Ac leads to fluorescence enhancement with Fe³⁺, contrasting with the quenching observed in 3-hydroxy derivatives . Density Functional Theory (DFT) calculations can model electronic transitions, while crystallography (e.g., hydrogen bonding analysis) provides structural insights into substituent-dependent photophysical behavior .

Q. What experimental strategies resolve contradictions in metal ion interaction data across structurally similar derivatives?

  • Methodological Answer: Contradictions (e.g., enhancement vs. quenching with Fe³⁺) are addressed by:

  • Conducting competitive binding assays with EDTA to confirm metal specificity.
  • Using X-ray crystallography to identify binding motifs (e.g., O–H···O hydrogen bonds in metal complexes) .
  • Comparing solvent polarity effects via fluorescence titration in varying dielectric media .
    • For example, 4-substituted derivatives exhibit enhanced fluorescence due to steric/electronic modulation of the chromenone core, unlike unsubstituted analogs .

Q. How can structural modifications improve this compound’s inhibitory activity against cholinesterases or other enzymatic targets?

  • Methodological Answer: Rational design involves:

  • Introducing electron-withdrawing groups (e.g., halogens) to enhance binding affinity to enzyme active sites.
  • Molecular docking studies (e.g., using Discovery Studio with PDE2 crystal structure 4HTX) to predict interactions .
  • Enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) to validate activity. Derivatives with extended alkyl chains (e.g., 3-(6-bromohexyloxy) analogues) show improved bioactivity due to enhanced hydrophobic interactions .

Q. What advanced spectroscopic or computational methods elucidate the compound’s interaction with biological macromolecules?

  • Methodological Answer:

  • Time-Resolved Fluorescence (HTRF): Measures real-time binding kinetics with proteins (e.g., estrogen receptors) .
  • NMR Titration: Identifies binding sites by observing chemical shift perturbations in the presence of DNA G-quadruplexes .
  • Molecular Dynamics Simulations: Predict stability of ligand-enzyme complexes (e.g., cholinesterase inhibition) over nanosecond timescales .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.